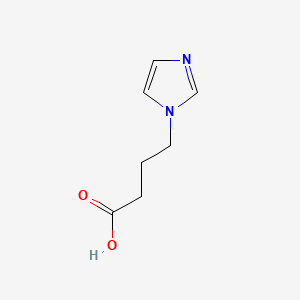

4-(1H-imidazol-1-yl)butanoic acid

Description

Significance of Imidazole (B134444) and Butanoic Acid Moieties in Bioactive Compound Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif found in many biologically active molecules, including the amino acid histidine, and plays a crucial role in various biological processes. ijpsjournal.comresearchgate.net The presence of both a hydrogen bond donor and acceptor, along with its aromatic nature, allows the imidazole ring to interact with a wide array of biological targets such as enzymes and receptors through hydrogen bonding, π–π stacking, and coordination with metal ions. ijpsjournal.comnih.gov This versatility has led to the incorporation of the imidazole scaffold into a diverse range of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ijpsjournal.comresearchgate.net

Butanoic acid, also known as butyric acid, is a short-chain fatty acid. turito.comwikipedia.org In biological systems, its conjugate base, butanoate, is the form present at physiological pH. wikipedia.org Butanoic acid and its derivatives are known to have various physiological effects and are used in the pharmaceutical industry. turito.com For instance, butyrate is a key energy source for cells in the colon and is implicated in maintaining gut health. turito.comnih.gov Furthermore, butanoic acid derivatives are utilized in the development of drugs and as components in the synthesis of other pharmaceuticals. turito.compharmacompass.com

Overview of Research Trajectories for Imidazole-Butanoic Acid Conjugates

The conjugation of imidazole and butanoic acid moieties has opened up new avenues in medicinal chemistry. Researchers are exploring these conjugates for a variety of therapeutic applications, leveraging the synergistic or additive effects of the two components. One major area of investigation is in cancer research, where imidazole derivatives have shown promise as anticancer agents. nih.govmdpi.com The linkage to a butanoic acid chain can modify the pharmacokinetic and pharmacodynamic properties of the parent imidazole, potentially leading to improved efficacy and reduced side effects.

Another significant research trajectory is in the development of novel antimicrobial agents. The imidazole nucleus has been extensively used to develop antibacterial, antifungal, and antiprotozoal drugs. researchgate.net By attaching a butanoic acid tail, researchers aim to enhance the cellular uptake and target interaction of these compounds. Additionally, imidazole-butanoic acid conjugates are being investigated as enzyme inhibitors and as ligands for various receptors, capitalizing on the versatile binding capabilities of the imidazole ring.

Classification and Structural Features of 4-(1H-Imidazol-1-yl)butanoic Acid

This compound is classified as a substituted imidazole and a short-chain fatty acid derivative. Its chemical structure consists of a butanoic acid molecule where one of the hydrogen atoms on the terminal methyl group is replaced by a bond to the nitrogen atom at position 1 of an imidazole ring.

Key Structural Features:

Imidazole Ring: A planar, aromatic five-membered ring with two nitrogen atoms. This part of the molecule is polar and capable of engaging in various non-covalent interactions. mdpi.com

Butanoic Acid Chain: A four-carbon carboxylic acid. This aliphatic chain provides a degree of lipophilicity and flexibility to the molecule.

Carboxylic Acid Group (-COOH): This functional group is acidic and can donate a proton, allowing for the formation of salts and esters. It is also a key site for hydrogen bonding.

N-Alkyl Linkage: The imidazole ring is connected to the butanoic acid chain via a stable nitrogen-carbon bond.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol cenmed.com |

| CAS Number | 72338-58-0 cenmed.comchemexper.combiosynth.com |

| Synonyms | 4-Imidazol-1-yl-butyric acid biosynth.comcymitquimica.com |

Note: Data presented in the table is based on available chemical information and may vary slightly depending on the source.

Current Gaps and Future Directions in Research on this compound

While the foundational components of this compound are well-studied, research on the conjugate itself is still in its relatively early stages. A significant gap exists in the comprehensive biological evaluation of this specific molecule. Much of the current understanding is extrapolated from studies on other imidazole and butanoic acid derivatives.

Future research should focus on several key areas:

Synthesis and Optimization: Developing more efficient and scalable synthetic routes to produce this compound and its derivatives will be crucial for facilitating further research.

Biological Screening: A systematic and broad-based screening of the compound against a wide range of biological targets is needed to uncover its full therapeutic potential. This should include assays for anticancer, antimicrobial, anti-inflammatory, and other activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to both the imidazole ring and the butanoic acid chain will help in understanding the structural requirements for biological activity and in optimizing lead compounds.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies will be essential to understand how this compound exerts its effects at the molecular level.

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is a critical step in assessing its potential as a drug candidate.

Structure

3D Structure

Propriétés

IUPAC Name |

4-imidazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7(11)2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWMZLARYIDEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222668 | |

| Record name | Imidazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-58-0 | |

| Record name | 1H-Imidazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72338-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072338580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 1h Imidazol 1 Yl Butanoic Acid and Its Analogues

Strategies for N-Alkylation of Imidazole (B134444) Rings with Butanoic Acid Precursors

The formation of the N-C bond between the imidazole ring and the butanoic acid chain is a critical step in the synthesis of the target compound. This can be achieved through direct alkylation methods or by constructing the imidazole ring on a pre-existing butanoic acid backbone.

Direct N-Alkylation Approaches

Direct N-alkylation is a common and straightforward method for synthesizing 1-substituted imidazoles. otago.ac.nz This approach typically involves the reaction of imidazole, acting as a nucleophile, with a four-carbon electrophile bearing a latent or protected carboxylic acid function. The reaction proceeds via an SN2 mechanism. nih.gov

A prevalent strategy is the reaction of imidazole with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutyrate or tert-butyl 4-chlorobutanoate. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or ethyl acetate. nih.gov The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. A practical, non-aqueous cleavage of a tert-butyl ester can be achieved using titanium tetrachloride. nih.gov

Another potential precursor is γ-butyrolactone. The ring-opening of γ-butyrolactone by the imidazole anion, formed by a strong base, would directly yield the carboxylate salt of 4-(1H-imidazol-1-yl)butanoic acid after an aqueous workup. This method avoids the need for a separate ester hydrolysis step.

The table below summarizes typical conditions for direct N-alkylation of imidazole with various precursors.

| Precursor | Base | Solvent | Conditions | Intermediate Product | Ref |

| tert-Butyl Chloroacetate | K₂CO₃ | Ethyl Acetate | Reflux | Imidazol-1-yl-acetic acid tert-butyl ester | nih.gov |

| Ethyl 4-Bromobutyrate | NaH | DMF | Not specified | Ester of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid | chem-soc.si |

| Methyl-4-chloro Butyrate | K₂CO₃ | DMSO | Not specified | Ester of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid | chem-soc.si |

| Halogenated Hydrocarbons | None (Autopromoted) | Toluene | Not specified | Imidazolium (B1220033) Halide | nih.govacs.orgacs.org |

Ring-Closing Reactions for Butanoic Acid-Imidazole Scaffold Assembly

An alternative to direct alkylation is the construction of the imidazole ring itself from precursors that already contain the butanoic acid moiety. Several classical imidazole syntheses can be adapted for this purpose.

The Marckwald synthesis , for instance, involves the reaction of an α-amino ketone with a cyanate or thiocyanate. wjpsonline.comyoutube.com A hypothetical precursor for this route would be an α-amino ketone derivative of adipic acid, which could be reacted with potassium thiocyanate. The resulting 2-mercaptoimidazole could then be desulfurized using oxidative methods to yield the desired product. wjpsonline.com

Another approach is the Debus-Radziszewski synthesis , which condenses a dicarbonyl compound, an aldehyde, and ammonia. wjpsonline.com In this context, one of the starting materials, such as the dicarbonyl or aldehyde component, would need to be functionalized with a butanoic acid chain (or its ester).

The Van Leusen imidazole synthesis offers another pathway, reacting a tosylmethyl isocyanide (TosMIC) with an aldimine. nih.govorganic-chemistry.org By forming an aldimine from an amino-functionalized butanoic acid ester, subsequent reaction with TosMIC could potentially assemble the imidazole-butanoic acid scaffold. These ring-closing strategies offer flexibility in introducing substituents onto the imidazole core during its formation.

Synthesis of Substituted this compound Analogues

Further diversification of the this compound scaffold can be achieved by introducing substituents on the imidazole core or by derivatizing the carboxyl group.

Introduction of Halogenated Moieties on the Imidazole Core

The imidazole ring is susceptible to electrophilic substitution, allowing for the introduction of halogen atoms. rsc.org N-Bromosuccinimide (NBS) is a common and convenient reagent for the bromination of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction of an N-substituted imidazole, such as an ester of this compound, with NBS can lead to mono- or poly-brominated products depending on the reaction conditions. rsc.org

Direct bromination of the imidazole ring with molecular bromine often results in perbromination, yielding the 2,4,5-tribromoimidazole. rsc.org However, using less reactive reagents like NBS in solvents such as DMF can provide better control and may yield mixtures of mono- and di-substituted products. rsc.org Halogenation typically occurs at the C4 and C5 positions, and if these are blocked, substitution can occur at the C2 position. The presence of the N1-alkylbutanoic acid group deactivates the ring slightly towards electrophilic attack compared to imidazole itself. rsc.org

Functionalization with Formyl and Other Carbonyl Groups

The introduction of a formyl group (-CHO) onto the imidazole ring is most commonly achieved via the Vilsmeier-Haack reaction . wikipedia.orgnrochemistry.commychemblog.com This reaction employs a Vilsmeier reagent, which is a chloroiminium ion typically generated in situ from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃). mychemblog.comchemistrysteps.com

The Vilsmeier reagent is a weak electrophile that reacts with electron-rich heterocycles such as N-alkylated imidazoles. nrochemistry.comchemistrysteps.com The reaction with an ester of this compound would result in the formation of an iminium ion intermediate, which upon aqueous workup, hydrolyzes to the corresponding formyl-substituted imidazole. mychemblog.com Formylation generally occurs at the most electron-rich and sterically accessible position on the ring. For 1-substituted imidazoles, this is often the C2 position, though substitution at C4 or C5 is also possible depending on other substituents.

Derivatization of the Carboxyl Group: Esters, Amides, and Carbamic Acid Conjugates

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical modifications, including the formation of esters, amides, and other conjugates.

Esters: Esterification is commonly performed using the Fischer esterification method, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and removal of water using a Dean-Stark apparatus can drive it to completion. masterorganicchemistry.com As noted previously, esters are also common intermediates in the direct N-alkylation synthesis of the parent acid. nih.gov

Amides: Amide bond formation is a cornerstone of medicinal chemistry and is typically achieved by activating the carboxylic acid. chemistrysteps.com Carbodiimide coupling reagents are widely used for this purpose. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. chemistrysteps.comfishersci.co.ukpeptide.com To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) are often included. nih.govnih.gov Other modern coupling reagents include HATU and PyBOP. fishersci.co.uknih.gov

The table below lists common coupling reagents used for amide synthesis.

| Reagent Class | Examples | Additives | Key Features | Ref |

| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Widely used, effective. Byproducts can require specific purification methods. | chemistrysteps.compeptide.comnih.gov |

| Phosphonium Salts | BOP, PyBOP | None required | High efficiency, low racemization. | fishersci.co.uk |

| Uronium/Guanidinium Salts | HBTU, HATU | DIPEA, TEA | Very rapid and efficient coupling. | fishersci.co.uknih.gov |

Carbamic Acid Conjugates: The synthesis of carbamic acid conjugates can be approached by first converting the carboxylic acid into an amine, which can then react with a chloroformate. A more direct method involves the Curtius rearrangement . In this sequence, the carboxylic acid is converted to an acyl azide, typically via an acyl chloride or a mixed anhydride. Gentle heating of the acyl azide causes it to rearrange with loss of N₂ gas to form an isocyanate. This highly reactive intermediate can then be trapped with an alcohol to form a carbamate (a derivative of carbamic acid) or with an amine to form a urea.

Stereoselective Synthesis and Chiral Resolution of this compound Isomers

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in pharmaceutical and biological applications. For imidazole-containing compounds, several strategies have been developed for both the direct asymmetric synthesis of enantiomers and the separation of racemic mixtures.

Stereoselective Synthesis:

The direct synthesis of enantiomerically pure imidazole derivatives can be achieved through various asymmetric methodologies. One notable approach involves the use of chiral catalysts. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been accomplished through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. This method has been shown to produce a wide range of these compounds in high yields and with excellent enantioselectivities nih.gov. While not directly applied to this compound, this strategy highlights the potential of chiral catalysis in controlling the stereochemistry of imidazole-containing structures.

Another powerful strategy for obtaining chiral imidazole derivatives is to start from readily available, enantiopure precursors such as α-amino acids. A described route for the preparation of enantiopure ligands based on a 2-phenylimidazol ring begins with N-protected α-amino acids. These are converted into α-bromoketones, which then react with amidines to form the imidazole ring researchgate.net. This approach effectively transfers the chirality from the starting amino acid to the final imidazole-containing product.

Chiral Resolution:

Chiral resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. For imidazole derivatives, several methods have proven effective.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose, have been successfully employed for the enantiomeric separation of imidazole antifungal drugs researchgate.net. Another advanced technique is cyclodextrin-capillary zone electrophoresis (CD-CZE), which has been used for the baseline separation of N-imidazole derivatives. In this method, hydroxypropyl-α-cyclodextrin and hydroxypropyl-β-cyclodextrin have been shown to be effective chiral selectors nih.gov.

Diastereomeric Salt Formation: A classical method of chiral resolution involves the reaction of a racemic acid with a chiral base (or vice versa) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. While a specific application to this compound is not detailed in the provided sources, the use of powerful chiral acids, such as those derived from 2,10-camphorsultam, has been demonstrated for the enantioresolution of various carboxylic acids tcichemicals.com. This principle is broadly applicable to chiral carboxylic acids like this compound.

| Method | Description | Applicability to Imidazole Derivatives |

| Asymmetric Catalysis | Utilizes a chiral catalyst to direct the formation of a specific enantiomer. | Demonstrated for the synthesis of axially chiral imidazo[1,2-a]pyridines using a chiral phosphoric acid catalyst. nih.gov |

| Chiral Precursors | Employs enantiomerically pure starting materials to synthesize the desired chiral product. | Synthesis of chiral 2-phenylimidazol derivatives from N-protected α-amino acids. researchgate.net |

| Chiral HPLC | Chromatographic separation using a column with a chiral stationary phase. | Effective for the separation of imidazole antifungal drug enantiomers using polysaccharide-based CSPs. researchgate.net |

| CD-CZE | Electrophoretic separation using cyclodextrins as chiral selectors. | Successful separation of N-imidazole derivatives using hydroxypropyl-α-CD and hydroxypropyl-β-CD. nih.gov |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | A general and powerful method for resolving chiral carboxylic acids. tcichemicals.com |

Biocatalytic and Chemoenzymatic Approaches to Imidazole-Containing Amino Acids and Carboxylic Acids

Biocatalysis and chemoenzymatic synthesis are increasingly important in chemical production due to their high selectivity, mild reaction conditions, and environmental benefits.

A notable example of a biocatalytic approach to an imidazole-containing carboxylic acid is the synthesis of imidazole-4-acetic acid (IAA) from L-histidine. This process utilizes an Escherichia coli whole-cell biocatalyst that expresses a membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris. The L-histidine is first converted to imidazole-4-pyruvic acid (IPA), which is then decarboxylated to IAA using hydrogen peroxide. Under optimized conditions, a yield of 69.9% was achieved nih.govresearchgate.net. This method is presented as an environmentally friendly and cost-effective alternative to traditional chemical synthesis nih.gov.

The broader application of biocatalysis in the pharmaceutical industry for the synthesis of chiral intermediates is well-established eurekaselect.comnih.govresearchgate.net. Enzymes offer high chemo-, regio-, and enantioselectivity, making them ideal for the production of complex molecules. The development of robust enzymes through genetic engineering and improved reaction engineering has paved the way for new industrial biotransformations researchgate.net.

| Approach | Description | Example | Key Advantages |

| Whole-Cell Biocatalysis | Utilizes intact microbial cells containing the desired enzyme(s). | Synthesis of imidazole-4-acetic acid from L-histidine using an E. coli biocatalyst. nih.govresearchgate.net | Environmentally friendly, cost-effective, avoids enzyme purification. |

| Chemoenzymatic Synthesis | Combines enzymatic and traditional chemical steps to create an efficient synthetic route. | The conversion of L-histidine to imidazole-4-pyruvic acid (enzymatic) followed by chemical decarboxylation. nih.govresearchgate.net | Leverages the strengths of both biocatalysis (selectivity) and chemical synthesis (versatility). |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, which involves the N-alkylation of imidazole, is an area where green chemistry principles can be effectively applied.

Sustainable N-Alkylation Methods:

Continuous Flow Synthesis: A continuous flow method for the N-alkylation of imidazole using a zeolite catalyst has been developed. This process utilizes high temperature and pressure in a heterogeneous catalytic flow reactor, offering high productivity and selectivity with water as the only side product, thus demonstrating high atom economy researchgate.net.

Solvent-Free Synthesis: An environmentally friendly, solvent-free protocol for the N-alkylation of imidazole with tert-butyl chloroacetate has been described. This two-step process, which is part of a synthesis of an intermediate for zoledronic acid, avoids the use of hazardous solvents and features a simple work-up procedure with high yields ajgreenchem.com.

Green Solvents and Reagents: Propylene carbonate has been identified as a green solvent and reagent for the N-alkylation of N-heterocycles, including imidazole. This method avoids the use of genotoxic alkyl halides and, under anhydrous conditions, requires no auxiliary chemicals nih.gov.

Catalyst Systems: A patented method for the N1-site alkylation of imidazole compounds utilizes an organic tertiary amine catalyst in the presence of an aromatic hydrocarbon or a dipolar aprotic solvent. This process is highlighted as being green and environmentally friendly due to the use of low-toxicity raw materials, mild reaction conditions, high yield, and minimal byproducts google.com.

These approaches demonstrate a clear trend towards more sustainable and environmentally benign methods for the synthesis of N-alkylated imidazoles, which are key intermediates for compounds like this compound.

| Green Chemistry Principle | Application in Imidazole N-Alkylation | Key Benefits |

| Use of Catalysis | Heterogeneous zeolite catalyst in a continuous flow reactor; organic tertiary amine catalysts. researchgate.netgoogle.com | High selectivity, reusability of catalyst, mild reaction conditions. |

| Safer Solvents and Auxiliaries | Use of propylene carbonate as a green solvent and reagent. nih.gov | Reduced toxicity and environmental impact. |

| Design for Energy Efficiency | Continuous flow synthesis at elevated temperature and pressure. researchgate.net | Potentially lower energy consumption compared to batch processes at scale. |

| Prevention of Waste | Solvent-free synthesis; high atom economy in continuous flow process. researchgate.netajgreenchem.com | Minimization of waste streams and byproducts. |

Structure Activity Relationships Sar and Medicinal Chemistry of 4 1h Imidazol 1 Yl Butanoic Acid Analogues

Correlative Analysis of Imidazole (B134444) Ring Substitution and Biological Profile

The biological activity of analogues based on the 4-(1H-imidazol-1-yl)butanoic acid scaffold is highly dependent on the substitution pattern of the imidazole ring. The imidazole moiety is a versatile heterocyclic system that can be modified to fine-tune the pharmacological profile of a molecule. nih.govmdpi.com The nature and position of substituents can dramatically alter a compound's electronic properties, steric profile, and hydrogen-bonding capabilities, which in turn dictates its interaction with biological targets. numberanalytics.com

Several factors related to imidazole ring substitution are critical in drug design:

Electronic Effects : The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the imidazole ring can modulate its pKa. This affects the ring's basicity and the degree of protonation at physiological pH, which can be crucial for binding to target proteins. numberanalytics.com

Steric Hindrance : The size and location of substituents can either promote or hinder the optimal orientation of the molecule within a receptor's binding pocket. Bulky groups can be used to achieve selectivity for a specific target over closely related ones.

Pharmacophore Interactions : Substituents can introduce new points of interaction, such as additional hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing binding affinity and potency. For instance, introducing a hydroxyl or amino group can create new hydrogen bonding opportunities.

The following table summarizes the general effects of imidazole ring substitutions on the biological profile of drug candidates, based on established principles in medicinal chemistry. numberanalytics.comnih.gov

| Substitution Position | Type of Substituent | Potential Impact on Biological Profile | Rationale |

| C2 | Small, polar group (e.g., -NH2) | May enhance binding affinity | Introduces hydrogen bonding potential without significant steric clash. |

| C4 / C5 | Bulky, hydrophobic group (e.g., -Phenyl) | Can increase potency and/or selectivity | Exploits hydrophobic pockets in the target binding site. |

| C4 / C5 | Electron-withdrawing group (e.g., -NO2) | May decrease metabolic susceptibility | Alters electronic properties, potentially making the ring less prone to oxidative metabolism. |

| N1 (of the core scaffold) | Not applicable for direct substitution | The butanoic acid chain is attached here | The focus is on the other available positions (C2, C4, C5) for modification. |

This table is generated based on general principles of medicinal chemistry and may not reflect the specific outcomes for all biological targets.

Systematic SAR studies, where various substituents are placed at different positions on the imidazole ring, are essential for optimizing the activity of any lead compound based on the this compound scaffold. numberanalytics.com

Influence of the Butanoic Acid Chain Length and Derivatization on Target Binding

The length and chemical nature of the alkyl carboxylic acid chain are critical determinants of the binding affinity and efficacy of this compound analogues. This chain acts as a spacer, positioning the terminal carboxylate group for optimal interaction with its binding partner, which is often a positively charged residue (like arginine or lysine) on a receptor or enzyme.

Chain Length: The number of methylene (B1212753) units in the chain dictates the distance between the imidazole ring and the carboxylate group. Studies on other molecular scaffolds have shown that ligand potency often exhibits a distinct dependence on chain length. nih.gov

Short Chains (n<3) : Analogues with fewer than three carbons (e.g., acetic or propanoic acid derivatives) may not provide sufficient length to bridge the distance between two key binding sites on a target, resulting in lower affinity. nih.gov

Optimal Length (n=3 for butanoic acid) : The four-carbon butanoic acid chain may represent an optimal length for certain targets, allowing for ideal interactions at both the imidazole and carboxylate ends of the molecule.

Long Chains (n>4) : Increasing the chain length beyond a certain point can introduce excessive flexibility or cause steric clashes, leading to a decrease in binding affinity. nih.gov However, for some receptors, longer chains can access deeper hydrophobic pockets, potentially increasing potency. nih.gov

The effect of chain length is highly target-dependent, often showing a "bell-shaped" curve for biological activity versus the number of carbons. nih.gov

Derivatization: Modifying the butanoic acid chain itself can significantly impact the compound's properties.

Esterification : Converting the carboxylic acid to an ester can serve multiple purposes. It can mask the polar acid group, increasing membrane permeability and oral bioavailability, effectively creating a prodrug that is hydrolyzed by esterases in the body to release the active acid form. nih.gov

Amidation : Replacing the carboxylic acid with an amide can change the hydrogen bonding properties from an acceptor to both a donor and acceptor, potentially altering the binding mode and improving target affinity or selectivity.

Introduction of Rigidity : Incorporating cyclic structures (e.g., cyclopropane) or double bonds into the chain can reduce conformational flexibility. This can "lock" the molecule into a more bioactive conformation, leading to higher potency, but it requires precise knowledge of the optimal binding pose.

The following table illustrates how modifications to the butanoic acid chain can influence molecular properties.

| Modification | Example | Primary Effect | Potential Therapeutic Application |

| Chain Shortening | 3-(1H-imidazol-1-yl)propanoic acid | Reduces distance between functional groups | Probing the spatial requirements of the binding site. |

| Chain Lengthening | 5-(1H-imidazol-1-yl)pentanoic acid | Increases distance and lipophilicity | Targeting receptors with deeper binding pockets. nih.gov |

| Esterification | Methyl 4-(1H-imidazol-1-yl)butanoate | Increased lipophilicity, acts as a prodrug | Improving oral absorption of the parent compound. nih.gov |

| Amidation | 4-(1H-imidazol-1-yl)-N-phenylbutanamide | Alters H-bonding, removes negative charge | Enhancing membrane permeability and modifying target interactions. |

This table provides illustrative examples based on common medicinal chemistry strategies.

Design Principles for Optimal Linker Chemistry in Conjugated Structures

Key design principles for linkers include:

Stability vs. Cleavability : The linker must be robust enough to remain intact in the bloodstream to prevent premature release of the payload, which could cause systemic toxicity. precisepeg.comresearchgate.net However, it must also be designed to be cleaved by specific triggers present in the target environment, such as enzymes (e.g., cathepsins) or a lower pH. nih.govsymeres.com

Drug-to-Antibody Ratio (DAR) : The chemistry of the linker directly affects how many drug molecules can be attached to a single antibody or carrier molecule. precisepeg.com The linker's structure can be designed to support a higher DAR without causing aggregation or compromising the binding of the carrier molecule. americanpharmaceuticalreview.com

Release Mechanism : Linkers can be broadly categorized as cleavable or non-cleavable. nih.govsymeres.com

Cleavable Linkers : These are designed to be broken by specific biological conditions. Examples include peptide linkers cleaved by lysosomal proteases or acid-labile hydrazone linkers. researchgate.netnih.gov

Non-Cleavable Linkers : These remain attached to the payload. The drug is released after the entire antibody-linker-drug complex is internalized and the antibody is degraded by lysosomes. symeres.com

Enantioselective Biological Activities of Chiral this compound Derivatives

While this compound itself is not chiral, introducing a stereocenter by modifying its structure can lead to enantiomers (non-superimposable mirror images) with distinct biological activities. Biological systems, such as enzymes and receptors, are inherently chiral, and they often interact differently with each enantiomer of a chiral drug.

The synthesis of chiral derivatives, for example by introducing a substituent on the butanoic acid chain, would result in (R)- and (S)-enantiomers. It is common for one enantiomer (the eutomer) to be significantly more potent or have a better safety profile than the other (the distomer).

Studies on chiral ligands based on related imidazolidin-4-one (B167674) structures demonstrate the profound impact of stereochemistry on catalytic activity and enantioselectivity. nih.govnih.gov In these systems, the relative configuration (cis- vs. trans-) of substituents on the chiral ligand dictates the stereochemical outcome of the reaction, producing the final product with a high excess of one enantiomer (up to 97% ee). nih.gov

Key findings from related chiral imidazole derivatives highlight several principles:

Differential Binding Affinity : The three-dimensional arrangement of atoms in one enantiomer may allow for a much better fit into a chiral binding pocket compared to its mirror image, leading to higher affinity and potency.

Altered Metabolism : The two enantiomers of a drug can be metabolized at different rates by enzymes, leading to different pharmacokinetic profiles.

Off-Target Effects : In some cases, the less active enantiomer is not merely inert but may contribute to off-target effects or toxicity.

The following table outlines the potential differences in biological activity that could be observed for chiral derivatives of this compound.

| Property | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Rationale |

| Target Affinity | High (Eutomer) | Low (Distomer) | The (R)-enantiomer has the optimal 3D arrangement for binding to the chiral receptor pocket. |

| Efficacy | Full Agonist | Partial Agonist or Antagonist | Sub-optimal binding of the (S)-enantiomer may fail to induce the necessary conformational change for full activation. |

| Metabolism | Slower clearance | Faster clearance | Metabolic enzymes may selectively process one enantiomer more rapidly. |

| Toxicity | Low | Higher | The (S)-enantiomer might interact with other targets, leading to adverse effects. |

This table presents a hypothetical scenario to illustrate the principle of enantioselective activity.

Therefore, for any chiral derivative of this compound, it is crucial to separate the enantiomers and evaluate their biological activities independently to identify the optimal candidate for further development.

Rational Drug Design and Lead Optimization Strategies based on the this compound Scaffold

The this compound structure represents a valuable starting point, or "scaffold," for rational drug design and lead optimization campaigns. researchgate.net The goal of these processes is to systematically modify a lead compound to improve its therapeutic properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.govnih.gov

Rational Drug Design: This approach relies on an understanding of the biological target. If the 3D structure of the target protein is known, structure-based drug design (SBDD) techniques can be employed.

Pharmacophore Modeling : Identify the key features of the scaffold essential for activity: the imidazole ring (H-bond donor/acceptor), the alkyl chain (spacer), and the carboxylic acid (H-bond acceptor, ionic interaction site). nih.gov

Molecular Docking : Virtually screen derivatives of the scaffold by docking them into the active site of the target protein to predict binding modes and affinities. This can guide the synthesis of the most promising compounds.

Lead Optimization: Once a promising lead compound is identified, lead optimization involves making iterative, small-scale chemical modifications to refine its properties. nih.gov

Improving Potency and Selectivity : As discussed in Section 4.1, systematically adding substituents to the imidazole ring can enhance interactions with the target and improve selectivity over related proteins. nih.gov

Modulating Physicochemical Properties : The butanoic acid chain can be altered (Section 4.2) to fine-tune lipophilicity (LogP), which affects solubility, permeability, and metabolism. Introducing polar groups can decrease plasma protein binding, while adding lipophilic groups can increase it.

Blocking Metabolic Soft Spots : If the molecule is rapidly metabolized at a specific site, that position can be blocked with a group that is resistant to metabolic enzymes, such as a fluorine atom.

Improving Pharmacokinetics : Prodrug strategies, such as creating an ester of the butanoic acid (Section 4.2), can be employed to improve oral bioavailability. nih.gov

The process is iterative, with each new set of synthesized compounds being tested in biological assays. The resulting data is then used to design the next round of modifications, progressively moving towards a clinical candidate.

Computational Chemistry and Molecular Modeling Studies of 4 1h Imidazol 1 Yl Butanoic Acid

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4-(1H-imidazol-1-yl)butanoic acid. These studies often involve optimizing the molecular geometry to find the most stable conformation.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. Similarly, theoretical UV-Vis spectra can be simulated to understand the electronic transitions within the molecule.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -0.245 eV |

| LUMO Energy | -0.015 eV |

| Energy Gap (HOMO-LUMO) | 0.230 eV |

| Dipole Moment | 4.87 Debye |

Molecular Docking Analyses for Ligand-Protein Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding its potential interactions with biological targets, such as proteins.

These analyses can identify the specific binding site on a protein and the types of interactions involved, which may include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable complex. Such studies are foundational in drug discovery for identifying potential lead compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the binding pose predicted by docking.

By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound and its complex with a protein. This allows for the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses in MD simulations to evaluate the stability of the complex and the flexibility of its components.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogs, QSAR can be a powerful tool for predicting their biological effects without the need for extensive experimental testing.

To build a QSAR model, a set of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds like this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. This is a critical step in the early stages of drug development to identify compounds with favorable ADMET properties.

For this compound, various computational tools and models can predict properties such as its potential for oral absorption, distribution in the body, metabolic pathways, and potential toxicity. These predictions are based on its physicochemical properties and structural similarity to compounds with known ADMET profiles. For example, Lipinski's rule of five is a commonly used guideline to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Outcome |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| AMES Toxicity | Non-mutagenic |

| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg |

Analytical and Spectroscopic Characterization in Research of 4 1h Imidazol 1 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-(1H-imidazol-1-yl)butanoic acid. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR confirms the connectivity of atoms and provides detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. The protons on the imidazole (B134444) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the aromatic nature of the ring. The C2 proton usually appears as a singlet, while the C4 and C5 protons also present as singlets. The methylene (B1212753) group adjacent to the imidazole ring (N-CH₂) is expected around δ 4.1 ppm as a triplet. The other two methylene groups of the butanoic acid chain would appear further upfield, with the central -CH₂- group resonating around δ 2.1 ppm (a quintet) and the -CH₂- group adjacent to the carboxyl function appearing around δ 2.3 ppm (a triplet). The acidic proton of the carboxylic acid (-COOH) would be observed as a broad singlet at a variable, downfield chemical shift, often above δ 10 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around δ 175 ppm. The carbons of the imidazole ring resonate in the aromatic region (δ 120-140 ppm). The methylene carbons of the butyl chain appear in the upfield region of the spectrum. This detailed spectral analysis allows researchers to confirm the successful synthesis of the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H-2 | ~7.7 (s) | ~138 |

| Imidazole H-4 | ~7.1 (s) | ~129 |

| Imidazole H-5 | ~7.0 (s) | ~120 |

| N-C H₂-CH₂-CH₂-COOH | ~4.1 (t) | ~46 |

| N-CH₂-C H₂-CH₂-COOH | ~2.1 (quint) | ~28 |

| N-CH₂-CH₂-C H₂-COOH | ~2.3 (t) | ~30 |

| -C OOH | - | ~175 |

| -COOH | >10 (br s) | - |

| Note: Predicted values are based on data for analogous structures. Actual shifts may vary depending on the solvent and experimental conditions. (s = singlet, t = triplet, quint = quintet, br s = broad singlet). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₇H₁₀N₂O₂), the molecular weight is 154.17 g/mol .

In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with an m/z value that precisely matches the calculated theoretical mass, confirming the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to analyze the molecule. The resulting mass spectrum displays a fragmentation pattern that is characteristic of the compound's structure. Key fragmentation pathways for this compound would likely include:

Loss of the carboxyl group: Cleavage of the C-C bond alpha to the carbonyl group, leading to a fragment corresponding to [M-COOH]⁺.

Cleavage of the alkyl chain: Fragmentation can occur at various points along the butyl chain.

Formation of the imidazolylmethyl cation: A common and stable fragment in related structures is the [C₄H₅N₂-CH₂]⁺ ion (m/z 81), formed by cleavage of the bond between the first and second methylene groups of the chain.

Analysis of these fragments allows researchers to piece together the molecular structure, providing strong corroborating evidence to complement NMR data.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 155.08 | [M+H]⁺ | [C₇H₁₁N₂O₂]⁺ |

| 154.07 | [M]⁺ | [C₇H₁₀N₂O₂]⁺ |

| 137.07 | [M-OH]⁺ | [C₇H₉N₂O]⁺ |

| 109.08 | [M-COOH]⁺ | [C₆H₉N₂]⁺ |

| 81.04 | [Im-CH₂]⁺ | [C₄H₅N₂]⁺ |

| Note: m/z values are for the most abundant isotope of each element. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the O-H bond in a carboxylic acid, which participates in strong intermolecular hydrogen bonding.

C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene groups in the butyl chain. Aromatic C-H stretches from the imidazole ring may appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp peak between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl (C=O) group of the carboxylic acid.

C=N and C=C Stretches: The imidazole ring will produce characteristic stretching vibrations for its C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

The presence of all these bands provides compelling evidence for the coexistence of both the imidazole ring and the butanoic acid moiety within the same molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| 3000-3150 | C-H stretch | Imidazole Ring |

| 2850-3000 | C-H stretch | Alkyl Chain |

| 1700-1725 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1500-1650 | C=N, C=C stretch | Imidazole Ring |

| Source: Data derived from characteristic frequencies for butanoic acid and imidazole derivatives. |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their combination with Mass Spectrometry (LC-MS), are fundamental for the analysis and purification of this compound.

These methods are primarily used for:

Purity Assessment: Chromatography can separate the target compound from starting materials, by-products, and other impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Isolation and Purification: Preparative HPLC is used to isolate the pure compound from a crude reaction mixture, which is essential for obtaining material for further biological testing and characterization.

For a polar molecule like this compound, a reversed-phase (RP) HPLC method is typically employed. A common setup would involve a C18 stationary phase column and a mobile phase gradient consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and an organic modifier like acetonitrile. The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid. Detection is often performed using a UV detector, typically at a low wavelength such as 210 nm, where the imidazole and carboxyl functionalities absorb light.

Coupling the liquid chromatograph to a mass spectrometer (LC-MS) provides an even more powerful analytical tool. It allows for the mass of the compound eluting at a specific retention time to be determined, enabling positive identification of the peak corresponding to this compound and its derivatives in complex mixtures.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the exact coordinates of every atom, providing unambiguous proof of its chemical constitution and stereochemistry.

While a specific crystal structure for this compound is not widely published, analysis of closely related analogues, such as 4-(imidazol-1-yl)benzoic acid, provides significant insight into its likely solid-state conformation. In the crystal lattice, it is highly probable that the molecules would arrange themselves through strong intermolecular hydrogen bonds. A key interaction would be the hydrogen bond between the acidic proton of the carboxylic acid group of one molecule and the basic, sp²-hybridized nitrogen (N-3) of the imidazole ring of a neighboring molecule (O-H···N). This interaction would link the molecules into chains or more complex networks.

Furthermore, X-ray analysis would reveal the dihedral angle between the plane of the imidazole ring and the conformation of the butanoic acid chain, providing valuable information on the molecule's preferred shape in the solid state.

Potentiometric and Thermodynamic Studies of Dissociation and Metal Complexation

Potentiometric and thermodynamic studies are employed to quantify the acidic properties of this compound and its ability to bind to metal ions. Potentiometric titration is the primary method used to determine the acid dissociation constants (pKa values) of the molecule.

This compound is expected to have two distinct pKa values:

pKa₁: Corresponding to the deprotonation of the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺). This value is expected to be in the range of 4 to 5, similar to other simple carboxylic acids.

pKa₂: Corresponding to the protonation/deprotonation of the imidazole ring. The N-3 nitrogen of the imidazole ring can be protonated. The pKa of the resulting imidazolium (B1220033) ion is typically in the range of 6 to 7.

These pKa values are crucial as they determine the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions.

The presence of both a carboxylate group and a nitrogen-containing heterocyclic ring makes this compound a potential chelating ligand for various metal ions. Thermodynamic studies can be conducted to measure the stability constants of the metal complexes it forms, providing insight into its potential applications in coordination chemistry or as a metal-sequestering agent.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and correctness of the empirical formula of a synthesized compound.

For this compound, the molecular formula is C₇H₁₀N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. A synthesized sample is considered pure if the experimentally determined percentages match the theoretical values within a narrow margin of error, typically ±0.4%.

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₀N₂O₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 54.53% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.54% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 18.18% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 20.76% |

| Total | - | - | 154.169 | 100.00% |

Future Directions and Emerging Research Avenues for 4 1h Imidazol 1 Yl Butanoic Acid

Development of Novel Therapeutic Agents Based on the Imidazole-Butanoic Acid Scaffold

The imidazole-butanoic acid structure serves as a valuable starting point for the synthesis of new and improved therapeutic compounds. The imidazole (B134444) ring itself is found in many naturally occurring and synthetic molecules with biological activity. nih.govsemanticscholar.org Its ability to engage in various types of molecular interactions, such as hydrogen bonding and coordination with metal ions, makes it a versatile component in drug design. nih.gov

Scientists are modifying the 4-(1H-imidazol-1-yl)butanoic acid backbone to create derivatives with enhanced potency and selectivity for specific biological targets. For instance, derivatives of this compound are being investigated for their potential to treat a variety of diseases. mdpi.comnih.gov The adaptability of the imidazole scaffold allows for the creation of large libraries of related compounds that can be screened for therapeutic activity against numerous conditions.

Table 1: Investigational Therapeutic Applications of Imidazole-Based Compounds

| Therapeutic Area | Potential Application | Research Focus |

| Oncology | Anticancer agents | Development of derivatives that inhibit tumor growth. nih.govnih.gov |

| Infectious Diseases | Antimicrobial and antiviral agents | Synthesis of compounds effective against various pathogens. nih.govmdpi.com |

| Inflammation | Anti-inflammatory drugs | Creation of molecules that modulate inflammatory pathways. nih.gov |

Exploration of New Biological Targets and Disease Indications beyond Current Scope

While much of the current research focuses on known areas of imidazole activity, future investigations aim to identify novel biological targets and, consequently, new diseases that could be treated with this compound derivatives. The broad bioactivity of imidazole-containing compounds suggests that their therapeutic potential is not yet fully realized. nih.govresearchgate.net

High-throughput screening techniques and computational modeling are being employed to systematically test these compounds against a vast array of enzymes, receptors, and other cellular components. This approach could uncover unexpected therapeutic opportunities and expand the range of diseases treatable with drugs based on this scaffold. For example, research into related butanoic acid derivatives has identified novel agonists for the S1P1 receptor, which is implicated in autoimmune diseases. nih.govresearchgate.net

Applications in Material Science and Catalysis

Beyond its biomedical potential, this compound and its derivatives are being explored for their utility in material science and catalysis. The imidazole moiety can act as a ligand, binding to metal ions to form coordination polymers. biosynth.com These materials have a wide range of potential applications, including in the development of new catalysts and functional materials.

The ability of the carboxylate group in this compound to chelate metal ions is a key feature being exploited in this area. biosynth.com Researchers are investigating how the self-assembly of these molecules can be controlled to create materials with specific properties, such as tailored porosity or catalytic activity. The versatility of the imidazole-butanoic acid structure makes it a valuable building block for the design of functional materials. bldpharm.com

Integration with Systems Biology and Omics Technologies for Holistic Understanding

To gain a deeper and more holistic understanding of the biological effects of this compound, researchers are beginning to integrate systems biology and "omics" technologies into their studies. nih.govwiley-vch.de These approaches, which include genomics, proteomics, transcriptomics, and metabolomics, allow for the comprehensive analysis of the molecular changes that occur in cells and organisms upon exposure to a compound. frontiersin.orgfrontiersin.org

By combining these large-scale datasets, scientists can construct detailed models of the biological networks affected by this compound and its derivatives. e-enm.org This integrated approach can help to identify the precise mechanisms of action, uncover potential off-target effects, and discover new biomarkers to predict treatment response. wiley-vch.de This deeper understanding is crucial for the rational design of more effective and safer drugs.

Pharmacogenomic Considerations and Personalized Medicine Approaches

As with many therapeutic agents, the individual genetic makeup of a patient can influence their response to drugs derived from this compound. Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging area of research for this class of compounds.

By identifying genetic variations that impact the metabolism, transport, or target engagement of these drugs, it may be possible to predict which patients are most likely to benefit from a particular therapy and which may be at a higher risk for adverse effects. This knowledge will be instrumental in developing personalized medicine approaches, allowing for the tailoring of treatment to the individual patient's genetic profile. While still in its early stages for this specific compound, the broader field of pharmacogenomics holds significant promise for optimizing the therapeutic use of imidazole-based drugs in the future.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-(1H-imidazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React 4-chlorobutanoyl chloride with imidazole in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization from ethanol/water (3:1) .

- Route 2 : Use 1,1’-carbonyldiimidazole (CDI) to activate the carboxylic acid group in 4-bromobenzoic acid, followed by nucleophilic substitution with imidazole. Optimize stoichiometry (1:1.2 molar ratio of acid to CDI) and reaction time (6–8 hours in THF at 25°C) to improve yield .

- Key Considerations : Adjust solvent polarity and temperature to minimize side reactions (e.g., dimerization). Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can crystallization and purity assessment be performed for this compound?

- Crystallization : Dissolve the crude product in hot methanol and slowly evaporate the solvent at 4°C. Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) confirms molecular packing and hydrogen-bonding interactions (e.g., O–H···N between carboxylic acid and imidazole) .

- Purity Assessment : Use melting point analysis (mp ~107–111°C for analogous imidazole derivatives) and compare with literature values. Validate via ¹H/¹³C NMR (DMSO-d₆, δ 7.5–8.5 ppm for imidazole protons) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal-organic frameworks (MOFs)?

- Approach :

- Generate a 3D structure using SMILES notation (e.g., C(CC(=O)O)N1C=CN=C1) and optimize geometry via DFT (B3LYP/6-31G* basis set). Calculate electrostatic potential surfaces to identify coordination sites (e.g., carboxylic O and imidazole N) .

- Simulate MOF assembly with metal nodes (e.g., Zn²⁺ or Cu²⁺) using Materials Studio software. Validate experimentally via PXRD and BET surface area analysis .

- Challenges : Address steric hindrance from the imidazole ring during framework formation.

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

- Case Study : If NMR suggests a planar imidazole ring but X-ray data reveals a slight puckering (e.g., dihedral angle >5°), perform variable-temperature NMR to assess conformational flexibility. Compare with computational models (e.g., MD simulations in explicit solvent) to reconcile discrepancies .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Optimization :

- Use flow chemistry to control residence time and temperature precisely, reducing side reactions (e.g., over-alkylation).

- Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess imidazole .

- Analytical Validation : Track intermediates via LC-MS and optimize quenching steps (e.g., rapid cooling to –20°C post-reaction).

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Guidelines :

- Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid inhalation of fine powders.

- Store in a desiccator at 2–8°C to prevent hygroscopic degradation. Dispose of waste via neutralization with 10% NaOH followed by incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.